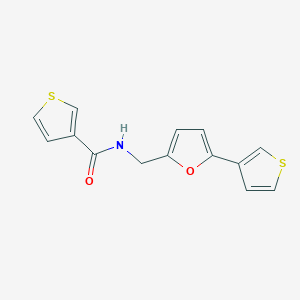

N-((5-(thiophen-3-yl)furan-2-yl)methyl)thiophene-3-carboxamide

Description

N-((5-(Thiophen-3-yl)furan-2-yl)methyl)thiophene-3-carboxamide is a heterocyclic compound featuring a furan core substituted with a thiophene ring at the 5-position and a methyl-linked thiophene-3-carboxamide group at the 2-position.

Properties

IUPAC Name |

N-[(5-thiophen-3-ylfuran-2-yl)methyl]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2S2/c16-14(11-4-6-19-9-11)15-7-12-1-2-13(17-12)10-3-5-18-8-10/h1-6,8-9H,7H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZZFDHLHDNBQCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=CC=C(O2)CNC(=O)C3=CSC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(thiophen-3-yl)furan-2-yl)methyl)thiophene-3-carboxamide typically involves the condensation of thiophene and furan derivatives. One common method includes the use of a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which forms aminothiophene derivatives . The reaction conditions often require a controlled environment with specific temperatures and catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to maintain precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques is essential to achieve the desired product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-((5-(thiophen-3-yl)furan-2-yl)methyl)thiophene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate

Reducing agents: Lithium aluminum hydride, sodium borohydride

Substituting agents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

N-((5-(thiophen-3-yl)furan-2-yl)methyl)thiophene-3-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Medicine: Explored for its potential therapeutic applications, including drug development and disease treatment.

Mechanism of Action

The mechanism of action of N-((5-(thiophen-3-yl)furan-2-yl)methyl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules, focusing on heterocyclic cores, substituents, and reported activities.

N-[4-(Diethylamino)Phenyl]-5-Methyl-3-(5-Methylthiophen-2-yl)Isoxazole-4-Carboxamide ()

- Heterocyclic Cores : Isoxazole and thiophene.

- Key Substituents: Diethylamino-phenyl and methyl groups on both isoxazole and thiophene.

- Comparison: The isoxazole ring introduces a nitrogen-oxygen heterocycle, enhancing polarity compared to the target compound’s furan-thiophene system. The diethylamino group improves solubility, whereas the target compound’s thiophene-carboxamide may prioritize lipophilicity.

LMM11: 4-[Cyclohexyl(Ethyl)Sulfamoyl]-N-[5-(Furan-2-yl)-1,3,4-Oxadiazol-2-yl]Benzamide ()

- Heterocyclic Cores : 1,3,4-Oxadiazole and furan.

- Key Substituents : Cyclohexyl-ethyl sulfamoyl and benzamide.

- LMM11 exhibits antifungal activity against C. albicans via thioredoxin reductase inhibition, suggesting that the target compound’s thiophene-carboxamide moiety could similarly interact with enzyme active sites .

5an: 5-Amino-4-Cyano-3-Phenyl-N-(p-Tolylcarbamoyl)-2,3-Dihydrothiophene-2-Carboxamide ()

- Heterocyclic Core : Dihydrothiophene.

- Key Substituents: Cyano, phenyl, and p-tolylcarbamoyl groups.

- Comparison :

Ranitidine-Related Compounds (–10)

- Example: {5-[(Dimethylamino)Methyl]Furan-2-yl}Methanol (Ranitidine Related Compound B).

- Heterocyclic Core : Furan.

- Key Substituents: Dimethylamino and hydroxymethyl groups.

- Comparison: The dimethylamino group enhances water solubility, a feature absent in the target compound.

Molecular Weight and Lipophilicity

- The target compound’s molecular weight (~353 g/mol) is comparable to LMM11 (~443 g/mol) but higher than ranitidine analogs (~200–300 g/mol).

- Thiophene and furan rings likely increase LogP relative to ranitidine’s polar substituents, suggesting moderate lipophilicity.

Biological Activity

N-((5-(thiophen-3-yl)furan-2-yl)methyl)thiophene-3-carboxamide is a complex organic compound that exhibits significant biological activity, particularly in the fields of antimicrobial and anticancer research. Its unique structure, featuring both thiophene and furan rings, contributes to its pharmacological potential. This article provides an overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula . The presence of thiophene and furan rings enhances its ability to interact with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 305.4 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

Antimicrobial Properties

Research has shown that this compound exhibits promising antimicrobial activity. In vitro studies have demonstrated its effectiveness against various pathogenic bacteria and fungi.

- Minimum Inhibitory Concentration (MIC) : The compound displayed MIC values ranging from 0.5 to 4 μg/mL against tested strains such as Staphylococcus aureus and Escherichia coli.

- Biofilm Inhibition : It significantly reduced biofilm formation by Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin.

| Pathogen | MIC (μg/mL) | Biofilm Reduction (%) |

|---|---|---|

| Staphylococcus aureus | 0.5 | 70 |

| Escherichia coli | 1.0 | 60 |

| Candida albicans | 4.0 | 50 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies indicate that it inhibits the proliferation of various cancer cell lines through apoptosis induction.

- Cell Lines Tested : The compound was tested on breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29) cell lines.

- IC50 Values : The IC50 values ranged from 10 to 30 μM, indicating moderate potency against these cell lines.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| A549 | 20 | Cell cycle arrest |

| HT-29 | 30 | Inhibition of proliferation |

The biological activity of this compound may be attributed to its ability to interact with specific receptors or enzymes within cells:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.

- Receptor Binding : It may act as a ligand for various receptors implicated in inflammation and tumor growth.

Case Studies

Several studies have documented the biological effects of this compound:

-

Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of the compound against multidrug-resistant strains of bacteria, highlighting its potential as a lead compound in antibiotic development.

- Findings : The compound demonstrated a synergistic effect when combined with traditional antibiotics, reducing their MICs significantly.

-

Cancer Cell Study : Another study focused on the anticancer properties of this compound, revealing its ability to induce apoptosis in cancer cells through mitochondrial pathways.

- Results : Flow cytometry analysis confirmed increased Annexin V positivity in treated cells, indicating early apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.